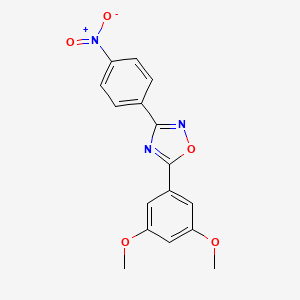
5-(3,5-dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, also known as DMNP-oxadiazole, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives, including compounds related to 5-(3,5-dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds exhibited significant in vitro inhibitory activity against pathogenic bacteria and fungi. Notably, certain derivatives displayed potent activity against Gram-positive bacteria and demonstrated broad-spectrum antibacterial activities. Additionally, these compounds showed promising anti-proliferative activity against various human cancer cell lines, highlighting their potential in cancer research (Al-Wahaibi et al., 2021).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid medium. The study indicated that certain oxadiazole compounds can significantly inhibit the corrosion of mild steel, suggesting their application in protecting metals from corrosion. This function is attributed to the chemisorption of these compounds on the metal surface, effectively suppressing both cathodic and anodic processes of steel corrosion (Lagrenée et al., 2001).
Luminescent Properties
The luminescent properties of oxadiazole derivatives have been explored, revealing that certain compounds exhibit high quantum yields in both polar and nonpolar solvents. This property suggests their potential use in optical materials and devices. The study specifically highlighted the impact of substituents on the luminescent efficiency of oxadiazoles, pointing towards their application in developing new luminescent materials (Mikhailov et al., 2018).
Central Nervous System Depressant Activity
Research into substituted diphenyl-1,3,4-oxadiazole derivatives has identified compounds with significant central nervous system depressant activity. These findings suggest the therapeutic potential of oxadiazole derivatives in treating conditions associated with excessive neural activity, such as seizures, anxiety, and depression. The study identified specific compounds that showed promising antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh et al., 2012).
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-22-13-7-11(8-14(9-13)23-2)16-17-15(18-24-16)10-3-5-12(6-4-10)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPFPUAJLCNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6733140 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)


![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)



![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)

